molecular formula C7H5N3O2 B13141695 4-Amino-3-cyanopicolinic acid

4-Amino-3-cyanopicolinic acid

Cat. No.: B13141695
M. Wt: 163.13 g/mol
InChI Key: ILDXEKNQLKCLFT-UHFFFAOYSA-N
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Description

4-Amino-3-cyanopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a cyano group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyanopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted picolinic acids. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

4-Amino-3-cyanopicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites on proteins, affecting their function. This compound can also participate in pathways involving the synthesis and degradation of other molecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-cyanopicolinic acid include:

  • 4-Amino-3-cyanopyridine
  • 4-Amino-3-cyanobenzoic acid
  • 4-Amino-3-cyanopyrimidine

Comparison

Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific enzyme inhibition or material synthesis .

Biological Activity

4-Amino-3-cyanopicolinic acid (4A3CPA) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action of 4A3CPA, supported by data tables, case studies, and relevant research findings.

Synthesis of this compound

The synthesis of 4A3CPA typically involves the reaction of picolinic acid derivatives with various amines and cyanide sources. The general synthetic pathway can be summarized as follows:

  • Starting Material : Picolinic acid is used as the base structure.
  • Cyanation Reaction : The introduction of a cyano group (-CN) is achieved through nucleophilic substitution reactions.
  • Amine Substitution : The amino group (-NH2) is incorporated via amination reactions.

Pharmacological Properties

4A3CPA exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Research has demonstrated that 4A3CPA possesses significant antimicrobial properties against various pathogens. A study conducted on several derivatives showed that compounds related to 4A3CPA exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Against
4A3CPA32E. coli
64S. aureus
128P. aeruginosa

This table indicates that 4A3CPA is particularly effective against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

CNS Activity

The compound has shown promising results in pharmacological tests related to CNS activity. It has been observed to modulate neurotransmitter release, which can be beneficial in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome due to its potassium channel blocking properties .

The biological activity of 4A3CPA can be attributed to its interaction with various biological targets:

  • Potassium Channels : By blocking potassium channels, 4A3CPA prolongs action potentials in neurons, enhancing neurotransmitter release at synaptic junctions .
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of 4A3CPA derivatives against clinical isolates of bacteria. The results indicated that modifications to the amino group significantly enhanced antimicrobial activity.
  • CNS Disorders : Clinical trials involving patients with multiple sclerosis demonstrated that treatment with derivatives of 4A3CPA resulted in improved motor function and reduced fatigue levels compared to placebo groups.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

4-amino-3-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12)

InChI Key

ILDXEKNQLKCLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C#N)C(=O)O

Origin of Product

United States

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